Cas no 2002913-05-3 (5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid)

5-1-(1,1-Difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a cyclopropyl-oxadiazole core with a carboxylic acid functional group. Its unique structure, incorporating both difluoroethyl and cyclopropyl moieties, enhances its potential as a versatile intermediate in medicinal chemistry and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it valuable for designing bioactive molecules. The oxadiazole ring contributes to its ability to participate in hydrogen bonding and π-stacking interactions, which can be leveraged in drug discovery. This compound is particularly useful for researchers developing novel enzyme inhibitors or receptor modulators due to its balanced physicochemical properties and synthetic flexibility.
5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid structure
2002913-05-3 structure
Product name:5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid
CAS No:2002913-05-3
MF:C8H8F2N2O3
MW:218.157528877258
CID:6124945
PubChem ID:165956766

5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid
    • 2002913-05-3
    • 5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
    • EN300-1120277
    • Inchi: 1S/C8H8F2N2O3/c1-7(9,10)8(2-3-8)6-11-4(5(13)14)12-15-6/h2-3H2,1H3,(H,13,14)
    • InChI Key: PJPPKAIRFWISHE-UHFFFAOYSA-N
    • SMILES: FC(C)(C1(C2=NC(C(=O)O)=NO2)CC1)F

Computed Properties

  • Exact Mass: 218.05029845g/mol
  • Monoisotopic Mass: 218.05029845g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 76.2Ų

5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1120277-10.0g
5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
2002913-05-3
10g
$7312.0 2023-05-23
Enamine
EN300-1120277-5g
5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
2002913-05-3 95%
5g
$3479.0 2023-10-27
Enamine
EN300-1120277-10g
5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
2002913-05-3 95%
10g
$5159.0 2023-10-27
Enamine
EN300-1120277-0.5g
5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
2002913-05-3 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1120277-1g
5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
2002913-05-3 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1120277-0.1g
5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
2002913-05-3 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1120277-1.0g
5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
2002913-05-3
1g
$1701.0 2023-05-23
Enamine
EN300-1120277-2.5g
5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
2002913-05-3 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1120277-0.05g
5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
2002913-05-3 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1120277-0.25g
5-[1-(1,1-difluoroethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylic acid
2002913-05-3 95%
0.25g
$1104.0 2023-10-27

Additional information on 5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid

Recent Advances in the Study of 5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 2002913-05-3)

The compound 5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 2002913-05-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. The presence of the 1,2,4-oxadiazole ring, coupled with the difluoroethylcyclopropyl moiety, imparts unique electronic and steric properties that enhance its binding affinity to specific biological targets. Computational modeling and in vitro assays have demonstrated its potential as a modulator of enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development.

One of the most notable advancements in the study of this compound is its application in the development of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the nanomolar range. This finding underscores its potential utility in antiviral therapies, particularly in the context of emerging infectious diseases.

In addition to its antiviral properties, recent research has explored the compound's efficacy in oncology. Preclinical studies have shown that it can selectively inhibit the activity of certain kinases involved in tumor proliferation and metastasis. For instance, a study conducted by researchers at the National Cancer Institute demonstrated that the compound effectively suppressed the growth of non-small cell lung cancer (NSCLC) cells in vitro by targeting the PI3K/AKT/mTOR pathway. These results suggest its potential as a targeted therapy for specific cancer types.

The synthesis of 5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid has also seen methodological improvements. A recent publication in Organic Letters described a novel, high-yield synthetic route that utilizes microwave-assisted cyclization, significantly reducing reaction times and improving overall efficiency. This advancement is expected to facilitate further research and development of this compound and its derivatives.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. However, the compound's versatile scaffold and demonstrated biological activities make it a compelling subject for future research in drug discovery and development.

In conclusion, 5-1-(1,1-difluoroethyl)cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 2002913-05-3) represents a promising chemical entity with diverse therapeutic potential. Continued research into its mechanisms of action, optimization of its pharmacological properties, and exploration of new applications will be critical to unlocking its full potential in the pharmaceutical industry.

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